Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate
Brand Name: Vulcanchem
CAS No.: 95855-11-1
VCID: VC7047291
InChI: InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
SMILES: CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl
Molecular Formula: C10H11ClN2O2
Molecular Weight: 226.66

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate

CAS No.: 95855-11-1

Cat. No.: VC7047291

Molecular Formula: C10H11ClN2O2

Molecular Weight: 226.66

* For research use only. Not for human or veterinary use.

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate - 95855-11-1

Specification

CAS No. 95855-11-1
Molecular Formula C10H11ClN2O2
Molecular Weight 226.66
IUPAC Name methyl N-[(E)-1-(4-chlorophenyl)ethylideneamino]carbamate
Standard InChI InChI=1S/C10H11ClN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Standard InChI Key FQXCPYZRIPMNCQ-KPKJPENVSA-N
SMILES CC(=NNC(=O)OC)C1=CC=C(C=C1)Cl

Introduction

Structural Identification and Nomenclature

Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate (IUPAC name: methyl N'-[1-(4-chlorophenyl)ethylidene]carbazate) is a crystalline solid with the molecular formula C₁₀H₁₀ClN₂O₂. The molecule comprises three key components:

  • A methyl ester group (–COOCH₃) at the carbazate terminus.

  • A hydrazine backbone (–NH–NH–) that forms a Schiff base linkage.

  • A 4-chlorophenyl substituent attached to the ethylidene moiety.

The compound’s planar geometry facilitates π-π stacking interactions, as evidenced by X-ray crystallography of analogous structures . Spectroscopic characterization confirms the (E)-configuration of the imine bond, with distinct NMR signals for the hydrazine protons and aromatic chlorophenyl group.

Synthesis and Optimization

Reaction Mechanism

The synthesis proceeds via a two-step protocol:

  • Condensation: 4-Chloroacetophenone reacts with methyl hydrazinecarboxylate in chloroform under acidic catalysis (e.g., HCl or acetic acid), yielding the hydrazone intermediate.

    4-Cl-C₆H₄-CO-CH₃ + H₂N-NH-COOCH₃ → 4-Cl-C₆H₄-C(=N-NH-COOCH₃)-CH₃ + H₂O\text{4-Cl-C₆H₄-CO-CH₃ + H₂N-NH-COOCH₃ → 4-Cl-C₆H₄-C(=N-NH-COOCH₃)-CH₃ + H₂O}

    Water removal via azeotropic distillation drives the reaction to completion .

  • Cyclization: Treatment with thionyl chloride (SOCl₂) induces cyclodehydration, forming 4-(4-chlorophenyl)-1,2,3-thiadiazole.

    Hydrazone + SOCl₂ → 1,2,3-Thiadiazole + HCl + SO₂\text{Hydrazone + SOCl₂ → 1,2,3-Thiadiazole + HCl + SO₂}

Experimental Procedure

Typical Protocol :

  • Step 1: 4-Chloroacetophenone (10 mmol, 1.54 g) and methyl hydrazinecarboxylate (12 mmol, 1.04 g) are dissolved in chloroform (20 mL). One drop of concentrated HCl is added, and the mixture is refluxed for 12 hours with a Dean-Stark trap. The product precipitates as a white solid upon cooling (yield: 85–90%).

  • Step 2: The hydrazone (5 mmol) is treated with SOCl₂ (10 mL) at 0°C, then stirred at room temperature for 8 hours. Excess SOCl₂ is evaporated, and the residue is washed with diethyl ether to isolate the thiadiazole (yield: 70–75%).

Table 1. Optimization of Hydrazone Synthesis

ParameterOptimal ConditionYield (%)
SolventChloroform89
CatalystHCl (1 drop)91
Temperature (°C)80 (reflux)87
Reaction Time (h)1290

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    δ 8.65 (s, 1H, N=CH), 7.99 (d, J = 8.2 Hz, 2H, Ar–H), 7.49 (d, J = 8.2 Hz, 2H, Ar–H), 3.87 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃) .

  • ¹³C NMR (126 MHz, CDCl₃):
    δ 162.9 (C=O), 134.3 (C–Cl), 129.1–127.5 (Ar–C), 55.4 (OCH₃), 21.4 (CH₃) .

Infrared (IR) Spectroscopy

Key absorption bands:

  • 3260 cm⁻¹ (N–H stretch),

  • 1705 cm⁻¹ (C=O ester),

  • 1590 cm⁻¹ (C=N imine),

  • 1090 cm⁻¹ (C–Cl).

Reactivity and Applications

Cyclization to 1,2,3-Thiadiazoles

The hydrazinecarboxylate undergoes sulfur insertion upon treatment with SOCl₂, forming 1,2,3-thiadiazoles. These heterocycles exhibit antimicrobial and antitumor activities, making them valuable in drug discovery .

Table 2. Thiadiazole Derivatives Synthesized from Analogous Hydrazones

SubstrateProductYield (%)
4-Methylphenyl derivative4-(p-Tolyl)-1,2,3-thiadiazole46
4-Methoxyphenyl derivative4-(p-Methoxyphenyl)-1,2,3-thiadiazole71
4-Bromophenyl derivative4-(p-Bromophenyl)-1,2,3-thiadiazole75

Copper-Catalyzed Thioamidation

Recent advancements utilize the hydrazone in Cu(OAc)₂-mediated C–H activation reactions. For example, coupling with thioketenes generates thioamides, which are precursors to protease inhibitors .

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